molecular formula C11H21N3 B11739798 butyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

butyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine

Cat. No.: B11739798
M. Wt: 195.30 g/mol
InChI Key: YTIDVAJJSGLUQB-UHFFFAOYSA-N
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Description

Butyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine is a compound that features a butyl group attached to a pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are often used in medicinal chemistry. This compound’s unique structure makes it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine typically involves the reaction of a pyrazole derivative with a butyl amine. One common method is the alkylation of 1-(propan-2-yl)-1H-pyrazole with butyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Butyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the butyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrazole derivatives.

Scientific Research Applications

Butyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of butyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(propan-2-yl)-1H-pyrazole: A precursor in the synthesis of butyl({[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl})amine.

    Butylamine: Another building block used in the synthesis.

    Pyrazole derivatives: A broad class of compounds with similar structures and diverse biological activities.

Uniqueness

This compound stands out due to its specific combination of a butyl group and a pyrazole ring, which imparts unique chemical and biological properties. This combination makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C11H21N3

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(1-propan-2-ylpyrazol-3-yl)methyl]butan-1-amine

InChI

InChI=1S/C11H21N3/c1-4-5-7-12-9-11-6-8-14(13-11)10(2)3/h6,8,10,12H,4-5,7,9H2,1-3H3

InChI Key

YTIDVAJJSGLUQB-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=NN(C=C1)C(C)C

Origin of Product

United States

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